molecular formula C17H24O3 B1671286 6-Shogaol CAS No. 23513-13-5

6-Shogaol

Cat. No.: B1671286
CAS No.: 23513-13-5
M. Wt: 276.4 g/mol
InChI Key: OQWKEEOHDMUXEO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shogaol is a pungent compound found in ginger (Zingiber officinale). It is chemically similar to gingerol, another active component of ginger, but is formed when ginger is dried or cooked. The most common form of shogaol is 6-shogaol, which is known for its potent biological activities and pungent taste. Shogaol is rated at 160,000 Scoville Heat Units, making it moderately more pungent than piperine but less than capsaicin .

Mechanism of Action

Target of Action

6-Shogaol, a primary bioactive compound in ginger, has been identified to primarily target Thioredoxin Reductase (TrxR) . TrxR is a crucial enzyme involved in maintaining the redox status of cells and regulating cell growth and death . Inhibition of TrxR is a promising strategy for the discovery of antineoplastic drugs .

Mode of Action

This compound specifically inhibits the activity of purified TrxR1 by targeting selenocysteine residues . This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis . The compound also induces paraptosis, a type of programmed cell death, and autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation . Additionally, it has been shown to regulate related signaling pathways and protein expression, promoting apoptosis .

Pharmacokinetics

When orally administered, about 90% of this compound is absorbed from the digestive tract . The maximum plasma concentration (Cmax) and the area under the curve (AUC) of plasma radioactivity concentration increase in a dose-dependent manner . The plasma concentration and biliary excretion of the unchanged form of this compound are extremely low, suggesting that it is mostly metabolized in the body and excreted as metabolites .

Result of Action

This compound has been shown to have potent anticancer properties. It promotes apoptosis by regulating related signal pathways and protein expression . It also suppresses proliferation, migration, and invasion, and induces apoptosis in various cell types . Furthermore, it has been found to alter the morphology of hepatocellular carcinoma cells, block the cell cycle in the G2/M phase, inhibit proliferation and division, and effectively promote late apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its concentration dramatically increases during the processing of ginger, primarily due to the heat-induced conversion of 6-gingerol . This suggests that the processing and preparation of ginger can significantly affect the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

6-Shogaol interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes . The conjugation of the α,β-unsaturated ketone skeleton in the chemical structure of this compound explicates its higher potency and efficacy than 6-gingerol in terms of antioxidant, anti-inflammatory, anticancer, antiemetic and other bioactivities .

Cellular Effects

This compound has been shown to selectively induce apoptosis in transformed and primary leukemia cells but not in normal cells . It suppresses cell proliferation and migration, causes cell cycle arrest in the G2/M phase in HeLa and SiHa cells . Moreover, this compound triggers the apoptosis process through the mitochondrial pathway by downregulating the expression levels of p-PI3K, p-Akt and p-mTOR .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of several signaling pathways. It inhibits Akt kinase activity, a downstream mediator of EGFR signaling, by binding with an allosteric site of Akt . It also induces apoptosis through a process involving dephosphorylation of eIF2α and caspase activation–dependent cleavage of eIF2α .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its effects in laboratory settings. It continues to exhibit its anticancer properties, promoting apoptosis by regulating related signal pathways and protein expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that it significantly reduced the level of blood glucose, body weight and attenuated pathological changes to normal levels in diabetic mice . It also significantly inhibited tumor growth and induced apoptosis in U937 xenograft mouse model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes .

Transport and Distribution

In terms of transport and distribution, this compound is believed to be transported through the digestive tract. Intravenous injection of this compound inhibited this transport .

Subcellular Localization

It is known to exert its effects at various cellular sites, including the mitochondria, where it triggers apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shogaol can be synthesized through a series of chemical reactions. One possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. This product then undergoes an aldol condensation with hexanal in tetrahydrofuran to form 6-dehydroshogaol and 6-dehydrogingerol. The latter can be hydrogenated to 6-gingerol by a catalyst, and finally, hydrochloric acid is added to obtain the desired 6-shogaol .

Industrial Production Methods: Industrial production of shogaol often involves the dehydration of gingerols, which are abundant in fresh ginger. This can be achieved through various drying methods such as hot air drying, solar tunnel drying, and open sun drying. High temperatures and acidic conditions facilitate the conversion of gingerols to shogaols .

Chemical Reactions Analysis

Types of Reactions: Shogaol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Shogaol can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of shogaol can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Shogaol can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated ketone moiety.

Major Products: The major products formed from these reactions include reduced forms of shogaol, such as gingerol, and various substituted derivatives that retain the core structure of shogaol .

Scientific Research Applications

Anti-Inflammatory Effects

6-Shogaol exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it effectively inhibits the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Key Findings:

  • Cell Viability: In RAW 264.7 macrophages, this compound significantly reduced lipopolysaccharide (LPS)-induced nitrite release in a concentration-dependent manner without impairing cell viability .
  • Mechanism of Action: The compound downregulates the NF-κB signaling pathway, inhibiting the translocation of p65 and p50 subunits into the nucleus and reducing IκBα degradation .
StudyConcentrationEffect
Ha et al., 202110-20 µMInhibition of COX-2 and iNOS
Frontiers in Pharmacology, 202230 µMReduced leukocyte adhesion in endothelial cells

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases, particularly Parkinson's disease. It protects dopaminergic neurons from damage induced by neurotoxins.

Key Findings:

  • In Vivo Studies: In MPTP-treated mice, this compound improved motor coordination and increased the number of tyrosine hydroxylase-immunoreactive neurons .
  • Mechanism of Action: The compound inhibits microglial activation and reduces levels of pro-inflammatory cytokines such as TNF-α and nitric oxide .
StudyModelOutcome
Nature Reviews, 2013MPTP mouse modelReversal of motor deficits
Frontiers in Pharmacology, 2022LPS-induced microglia toxicityReduced production of inflammatory mediators

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It induces apoptosis in cancer cells through various mechanisms.

Key Findings:

  • Induction of Apoptosis: In hepatocellular carcinoma cells, this compound was shown to activate caspases and induce PARP cleavage, leading to cell death .
  • Comparative Efficacy: Compared to other ginger constituents like 6-gingerol, this compound exhibited stronger anticancer effects due to its unique chemical structure .
StudyCancer TypeMechanism
PLOS ONE, 2012Hepatocellular carcinomaCaspase activation
MDPI Review, 2021Various cancersInduction of apoptosis

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases.

Key Findings:

  • Scavenging Activity: It has been identified as a potent scavenger of superoxide and hydroxyl radicals with IC50 values lower than those of other ginger compounds .
  • Clinical Relevance: The antioxidant properties may play a role in preventing chronic diseases associated with oxidative stress.
StudyRadical TypeIC50 Value (µM)
MDPI Review, 2021Superoxide0.85
MDPI Review, 2021Hydroxyl radical0.72

Comparison with Similar Compounds

    Gingerol: Like shogaol, gingerol is a major bioactive compound in ginger. It is less pungent and has a different set of biological activities.

    Zingerone: Zingerone is another compound formed from gingerol upon heating.

Uniqueness: Shogaol’s unique structure, particularly the α,β-unsaturated ketone moiety, contributes to its higher potency and efficacy compared to gingerol and zingerone. This makes shogaol a valuable compound for various applications in research and industry .

Biological Activity

6-Shogaol, a phenolic compound derived from ginger (Zingiber officinale), has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Anti-inflammatory Effects
this compound exhibits potent anti-inflammatory effects by modulating various signaling pathways. Studies have demonstrated that it inhibits the activation of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. In RAW 264.7 macrophages, this compound reduced LPS-induced translocation of NF-κB subunits p50 and p65 into the nucleus and inhibited COX-2 and iNOS expression . Additionally, it was found to impair the MAPK signaling pathway, particularly reducing ERK activation while not affecting p38 phosphorylation .

2. Antioxidant Activity
The compound has shown strong antioxidant properties, significantly enhancing the expression of Nrf2 and HO-1 in HepG2 cells under oxidative stress conditions induced by H2O2. The upregulation of γ-glutamylcysteine synthetase (GCS) was also observed, suggesting a protective mechanism against oxidative damage . The antioxidant activity is further supported by its ability to increase glutathione levels in cells.

3. Neuroprotective Properties
Research indicates that this compound protects against neuroinflammation and neuronal cell death. In models of dopaminergic neuron injury, it alleviated motor deficits and reduced cell death by inhibiting inflammatory responses in microglia . The compound's neuroprotective effects are attributed to its ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating neuroinflammation .

Anticancer Activity

1. Inhibition of Cancer Cell Proliferation
this compound has shown promising results in various cancer cell lines. For instance, in head and neck squamous cell carcinoma (HNSCC) models, it significantly inhibited cell proliferation in a dose-dependent manner . The compound induced apoptosis in both SCC4 and SCC25 cell lines, with flow cytometry confirming increased apoptotic cells after treatment .

2. Case Study: Renal Ischemia-Reperfusion Injury
In a study focusing on acute kidney injury (AKI), this compound demonstrated protective effects against renal ischemia-reperfusion injury. Mice treated with this compound showed decreased levels of plasma creatinine and blood urea nitrogen, alongside reduced neutrophil infiltration and pro-inflammatory cytokine synthesis . This suggests that this compound may be beneficial in managing renal inflammation and injury.

Summary of Research Findings

Biological ActivityFindings
Anti-inflammatory Inhibits NF-κB activation; reduces COX-2/iNOS expression; modulates MAPK pathways
Antioxidant Enhances Nrf2 and HO-1 expression; increases GCS levels; protects against oxidative stress
Neuroprotective Reduces neuroinflammation; protects dopaminergic neurons; inhibits pro-inflammatory cytokines
Anticancer Induces apoptosis in HNSCC; inhibits proliferation in cancer cell lines
Renal Protection Decreases plasma creatinine; reduces kidney inflammation in AKI models

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336611
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-66-8, 23513-13-5
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 555-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Shogaol
Reactant of Route 2
Reactant of Route 2
6-Shogaol
Reactant of Route 3
6-Shogaol
Reactant of Route 4
Reactant of Route 4
6-Shogaol
Reactant of Route 5
6-Shogaol
Reactant of Route 6
6-Shogaol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.